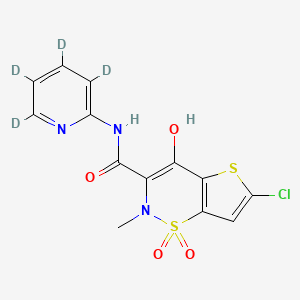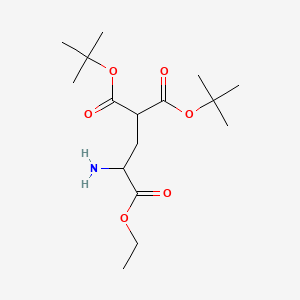
Lornoxicam-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lornoxicam-d4 is a deuterated form of Lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is characterized by its analgesic, anti-inflammatory, and antipyretic properties. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lornoxicam due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam-d4 involves the incorporation of deuterium atoms into the Lornoxicam molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as Lornoxicam, ensuring that the deuterium atoms are retained throughout the process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as chromatography to isolate and purify the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lornoxicam-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, often involving reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Deuterated solvents such as deuterated chloroform or deuterium oxide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced forms of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lornoxicam-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Lornoxicam.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates through mass spectrometry.
Drug Interaction Studies: Investigates interactions with other drugs and their impact on Lornoxicam metabolism.
Biological Research: Used in studies related to inflammation, pain management, and fever reduction.
Industrial Applications: Employed in the development of new formulations and drug delivery systems.
Wirkmechanismus
Lornoxicam-d4, like Lornoxicam, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever. The reduction in prostaglandin levels leads to decreased inflammation, pain relief, and fever reduction. The presence of deuterium atoms does not significantly alter the mechanism of action but provides more detailed insights into the drug’s behavior in the body.
Vergleich Mit ähnlichen Verbindungen
Piroxicam: Another oxicam class NSAID with similar anti-inflammatory and analgesic properties.
Meloxicam: Known for its preferential inhibition of COX-2 over COX-1, reducing gastrointestinal side effects.
Tenoxicam: Similar to Lornoxicam but with a longer half-life, providing prolonged effects.
Uniqueness of Lornoxicam-d4:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique for research purposes, allowing for more precise tracking and analysis in pharmacokinetic and metabolic studies.
Enhanced Stability: Deuterium atoms can enhance the stability of the compound, making it more resistant to metabolic degradation.
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=C(S3)Cl)S(=O)(=O)N2C)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857942 |
Source


|
| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216527-48-8 |
Source


|
| Record name | 6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-N-[(~2~H_4_)pyridin-2-yl]-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)



![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)


![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)




